(E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Description
The compound (E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a chalcone derivative featuring a prop-2-en-1-one backbone, a 2-chlorophenyl group at the β-position, and a piperazine ring substituted with a thiophen-3-ylmethyl group at the α-position. Chalcones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The structural uniqueness of this compound lies in the combination of a halogenated aromatic ring (2-chlorophenyl) and a sulfur-containing heterocyclic substituent (thiophene-methyl-piperazine), which may enhance its electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-17-4-2-1-3-16(17)5-6-18(22)21-10-8-20(9-11-21)13-15-7-12-23-14-15/h1-7,12,14H,8-11,13H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUNQPAMTCCXOI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with thiophen-3-ylmethylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with piperazine and an appropriate enone to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Aromatic Substitutions
Several chalcone-piperazine hybrids have been synthesized and evaluated for biological activities. Key structural variations include:
Key Observations :
- Anti-ischaemic Activity : The bis(4-methoxyphenyl)methyl-piperazine derivative () showed significant neuroprotective effects, suggesting bulky aromatic substitutions on piperazine enhance activity in cerebral ischaemia models.
- Crystal Packing : Compounds with brominated aromatic groups (e.g., ) exhibit distinct hydrogen-bonding networks (C–H···O), which may influence solubility and stability.
- Thiophene vs.
Antifungal and Antibacterial Activity
- Nitrofuran chalcones (e.g., (E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one) demonstrated potent antifungal activity against Candida spp., with MIC values <1 µg/mL .
- Hydroxyphenyl chalcones (e.g., (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) showed moderate antibacterial activity against S. aureus (MIC: 8–16 µg/mL) .
- Target Compound : The thiophene-methyl-piperazine group may enhance membrane permeability, but the absence of a hydroxyl or nitro group (compared to and ) could reduce direct antimicrobial efficacy.
Anticancer Activity
- Piperazine-linked chalcones (e.g., ) with trifluoromethyl groups showed cytotoxicity (IC₅₀: 10–20 µM), suggesting electron-withdrawing substituents enhance activity.
Physicochemical Properties
Key Trends :
- Bulky bis-aromatic piperazine substituents (e.g., ) reduce solubility due to increased molecular rigidity.
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a chlorophenyl group, a thiophenyl moiety, and a piperazine ring, which are known to contribute to its biological properties. The IUPAC name reflects its structural complexity and potential for interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : The compound's structure suggests possible interactions with cancer cell lines, indicating potential anticancer activity.
- Cytotoxicity : Evaluations have shown varying levels of cytotoxicity in human cell lines, which is crucial for assessing the safety profile of the compound.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of structurally related compounds. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| (E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one | 20 | S. aureus |
| Derivative A | 30 | E. coli |
| Derivative B | 15 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies assessed the anticancer potential against various human cancer cell lines using the MTT assay. The results demonstrated that the compound significantly inhibited cell proliferation in breast (MCF-7) and prostate (PC-3) cancer cell lines.
Cytotoxicity Assessment
Cytotoxicity was evaluated on HEK293 cells, revealing that concentrations above 10 µM resulted in significant cell death, indicating a need for further optimization to reduce toxicity while maintaining efficacy.
Case Studies
Several case studies have been conducted to explore the mechanisms underlying the biological activity of this compound:
- Mechanism of Action : A docking study suggested that the compound interacts with specific targets involved in cancer cell signaling pathways, such as apoptosis regulators.
- Synergistic Effects : Research indicated that combining this compound with established chemotherapeutics enhanced anticancer efficacy in vitro, suggesting potential for combination therapy.
- Structure-Activity Relationship (SAR) : Analysis revealed that modifications to the thiophenyl and piperazine components could significantly alter biological activity, underscoring the importance of structural optimization.
Q & A
Q. Q1. What are the key synthetic pathways for (E)-3-(2-chlorophenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one, and how do reaction conditions influence yield?
The synthesis of structurally analogous compounds typically involves multi-step reactions, including Claisen-Schmidt condensations for chalcone formation and nucleophilic substitutions for piperazine modifications. For example, similar chalcone derivatives are synthesized via ketone-aldehyde condensation under basic conditions (e.g., NaOH in ethanol) at 60–80°C, with yields highly dependent on solvent polarity and catalyst selection . Piperazine substitutions often require inert atmospheres (N₂/Ar) and polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- X-ray crystallography is critical for confirming stereochemistry (e.g., the E-configuration of the α,β-unsaturated ketone). Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.03 Å, b = 17.41 Å) are common for chalcone derivatives .
- NMR : ¹H and ¹³C NMR verify substituent positions, with the 2-chlorophenyl group showing characteristic deshielded aromatic protons (δ 7.4–7.6 ppm) and the thiophene ring protons resonating at δ 6.8–7.2 ppm .
Q. Q3. How does the presence of the thiophene-3-ylmethyl group impact solubility and reactivity?
Thiophene derivatives enhance π-π stacking interactions, improving crystallinity but reducing aqueous solubility. The sulfur atom in thiophene may participate in hydrogen bonding or act as a weak nucleophile in substitution reactions, influencing regioselectivity during functionalization .
Advanced Research Questions
Q. Q4. What strategies resolve contradictions in biological activity data for chalcone-piperazine hybrids?
Chalcone-piperazine hybrids often exhibit variable bioactivity due to conformational flexibility. To address discrepancies:
- Perform docking studies to compare binding modes with targets (e.g., kinases, GPCRs).
- Use metadynamics simulations to analyze free-energy landscapes and dominant conformers .
- Validate hypotheses via SAR studies by synthesizing analogs with rigidified piperazine-thiophene linkages (e.g., cyclization or steric hindrance) .
Q. Q5. How can computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (~3.5) and topological polar surface area (~60 Ų), suggesting moderate blood-brain barrier penetration but poor aqueous solubility.
- CYP450 inhibition : The thiophene group may inhibit CYP3A4, requiring in vitro microsomal assays for validation .
Q. Q6. What experimental designs optimize selectivity in targeting cancer vs. inflammatory pathways?
- Dual-activity screening : Test the compound against panels of cancer cell lines (NCI-60) and inflammatory markers (COX-2, TNF-α) to identify overlapping mechanisms.
- Proteomics profiling : Use phospho-antibody arrays to map kinase inhibition patterns (e.g., MAPK vs. PI3K/AKT) .
Methodological Challenges and Solutions
Q. Q7. How are reaction conditions optimized to minimize byproducts during piperazine functionalization?
- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (K₂CO₃ vs. Cs₂CO₃) to identify optimal parameters.
- In situ monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .
Q. Q. Q8. What techniques validate the E-isomer’s stability under physiological conditions?
- UV-Vis spectroscopy : Monitor λmax shifts (300–350 nm) in PBS buffer at 37°C to detect isomerization to the Z-form.
- Circular dichroism : Confirm conformational stability in chiral environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
